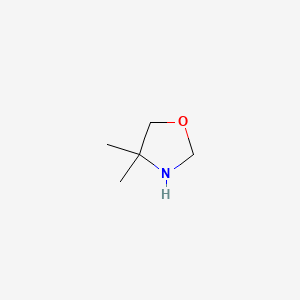

4,4-Dimethyloxazolidine

描述

Overview of Heterocyclic Chemistry: The Significance of Oxazolidines

Heterocyclic chemistry, a cornerstone of organic chemistry, investigates cyclic compounds containing at least one atom other than carbon within their ring structure. These heteroatoms, typically nitrogen, oxygen, or sulfur, impart unique physical and chemical properties to the molecules. Five-membered heterocyclic compounds are particularly significant structural motifs in many pharmaceuticals and biologically active compounds. haz-map.com

Oxazolidines are a class of five-membered heterocyclic compounds featuring both an oxygen and a nitrogen atom in the ring. chemscene.com This structural arrangement makes them valuable intermediates and functional moieties in a variety of chemical contexts. They are recognized for their role in the synthesis of more complex molecules and as key components in certain bioactive compounds. scbt.com The versatility of the oxazolidine (B1195125) ring allows for a wide range of chemical modifications, leading to a diverse array of derivatives with tailored properties. epa.gov For instance, some oxazolidine derivatives are utilized as corrosion inhibitors and have been investigated for their potential in medicinal chemistry, including in the development of antibacterial agents. nih.gov

Historical Context of 4,4-Dimethyloxazolidine Research

The synthesis of oxazolidines, in general, has been known since the 1800s, typically achieved through the condensation reaction of 2-aminoalcohols with aldehydes or ketones. However, the specific research trajectory for this compound appears more recent and is closely tied to its industrial applications.

The first registration of this compound as a pesticide in the United States occurred in 1982. epa.govindustrialchemicals.gov.au This marked a significant point in its history, moving it from a laboratory chemical to a commercially available antimicrobial agent. researchgate.netthegoodscentscompany.com Its primary use was, and continues to be, the control of bacteria and fungi in various industrial settings, including oil recovery drilling muds, metalworking fluids, adhesives, and paints. epa.govresearchgate.net In 1987, the U.S. Environmental Protection Agency (EPA) issued a data call-in for this compound, indicating a period of focused regulatory and scientific assessment of its properties. epa.gov Research from this era and onward has largely centered on its efficacy as a biocide, its toxicological profile for regulatory purposes, and its environmental fate. thegoodscentscompany.com It is important to note that this compound acts as a formaldehyde (B43269) releaser, which is a key aspect of its antimicrobial function.

Current Research Landscape and Future Directions for Oxazolidine Derivatives

Current research into oxazolidine derivatives is a vibrant and expanding field, extending far beyond the industrial applications of this compound. A significant area of investigation is in asymmetric synthesis, where chiral oxazolidine derivatives serve as valuable auxiliaries to control the stereochemistry of chemical reactions. This is crucial in the synthesis of enantiomerically pure pharmaceuticals.

Furthermore, the oxazolidine scaffold is a key component in a class of antibiotics known as oxazolidinones. epa.gov The success of drugs like linezolid (B1675486) has spurred extensive research into novel oxazolidinone derivatives with improved efficacy against multidrug-resistant bacteria. Scientists are exploring modifications to the oxazolidinone core to enhance antibacterial activity and overcome resistance mechanisms. epa.gov

Future research is likely to continue in these areas, with a focus on developing more efficient and selective synthetic methods for creating complex oxazolidine-containing molecules. There is also growing interest in the application of oxazolidine derivatives in materials science, for example, as modifiers in polyurethane systems. The development of new catalysts for the synthesis of oxazolidines and the exploration of their potential in treating a wider range of diseases remain active areas of investigation. nih.gov The unique properties of the oxazolidine ring ensure that it will continue to be a valuable tool for chemists in various disciplines for the foreseeable future.

Compound Information

| Compound Name |

| This compound |

| This compound-2-thione (B188968) |

| Formaldehyde |

| Linezolid |

| Carbon disulfide |

| 2-amino-2-methylpropanol |

Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C5H11NO | epa.gov |

| Molecular Weight | 101.15 g/mol | epa.gov |

| CAS Number | 51200-87-4 | epa.gov |

| Appearance | Colorless to pale yellow liquid | researchgate.net |

| Boiling Point | 100.9 °C | researchgate.net |

| Density | 0.99 g/mL | researchgate.net |

| pKa | 9.35 | researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

4,4-dimethyl-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2)3-7-4-6-5/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQMDNQYMMRJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032314 | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to slightly yellow liquid with a fishy odor; End-use formulations are soluble concentrate and liquid; [Reference #1] Pungent odor; [Dow MSDS] | |

| Record name | Oxazolidine, 4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4-Dimethyloxazolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

100.9 °C | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

49 °C (120 °F) - closed cup | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with water in all proportions, Miscible with methanol, ethanol, propanol and acetone | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density = 0.99 g/mL | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

22.3 [mmHg] | |

| Record name | 4,4-Dimethyloxazolidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9459 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless to slightly yellow liquid | |

CAS No. |

51200-87-4 | |

| Record name | 4,4-Dimethyloxazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51200-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051200874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazolidine, 4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyloxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHYLOXAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96J42P99ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4-Dimethyl oxazolidine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways of 4,4 Dimethyloxazolidine

Established Synthetic Routes to 4,4-Dimethyloxazolidine

The formation of the this compound ring system is most commonly accomplished through the condensation of an amino alcohol with a carbonyl compound.

The principal synthetic route to this compound involves the condensation reaction of 2-amino-2-methyl-1-propanol (B13486) with a suitable carbonyl source, typically formaldehyde (B43269). smolecule.comepa.gov This reaction forms the five-membered oxazolidine (B1195125) ring. smolecule.com The compound is known to undergo hydrolysis, which releases formaldehyde and 2-amino-2-methyl-1-propanol, indicating the reversible nature of this formation under certain conditions. smolecule.comepa.gov The synthesis generally involves controlled conditions and appropriate solvents to facilitate the cyclization process while minimizing the formation of side products. smolecule.com

Alternative methods have been developed to synthesize this compound derivatives. One such approach is a mild and convenient method for preparing 4,4-dimethyloxazoline (DMOX) derivatives of fatty acids. nih.gov In this two-step process, fatty acid methyl esters are first converted to their corresponding amides by reacting with 2-amino-2-methyl-1-propanol. nih.gov The resulting 2-(methylpropanol) amides are then cyclized to the DMOX derivatives using trifluoroacetic anhydride (B1165640). nih.gov

Another synthetic strategy involves the intramolecular cyclization of a hydroxamide. frontiersin.org For instance, the reaction of an azetidinyl ester with 2-amino-2-methylpropanol yields a hydroxamide intermediate. frontiersin.org This intermediate can then be cyclized using a reagent like diethylaminosulfur trifluoride at low temperatures to form the 2-substituted-4,4-dimethyloxazoline ring. frontiersin.org Furthermore, a one-pot synthesis allows for the direct creation of 2-oxazolines from carboxylic acids and 1,2-amino alcohols using a coupling reagent followed by cyclization. mdpi.com

Synthesis of This compound-2-thione (B188968) and Related Derivatives

This compound-2-thione is a significant derivative used as a chiral auxiliary in asymmetric synthesis. researchgate.net Its preparation is a key step for various synthetic transformations. researchgate.net

An improved and scalable process for preparing this compound-2-thione has been developed to meet the demands of large-scale production, particularly for its use as an intermediate in carbapenem (B1253116) synthesis. researchgate.netacs.org This method avoids the use of carcinogenic solvents like benzene (B151609). researchgate.net The process involves reacting 2-amino-2-methylpropanol with carbon disulfide in toluene (B28343) to form a dithiocarbamic acid intermediate, which is then treated with aqueous sodium hydroxide (B78521). researchgate.net This optimized process provides an efficient, cost-effective, and commercially viable route to the target compound. researchgate.netresearchgate.net

Table 1: Preparation of this compound-2-thione Under Various Conditions

| Entry | Solvent | Base | Yield (%) |

|---|---|---|---|

| 1 | Neat | - | 40 |

| 2 | Toluene | - | 38 |

| 3 | Toluene | Aq. NaOH | 38 |

This table is based on data presented in a study on the improved synthesis of this compound-2-thione. researchgate.net

The core reaction for synthesizing this compound-2-thione is the condensation of a β-amino alcohol, specifically 2-amino-2-methylpropanol, with carbon disulfide. researchgate.net In a reported procedure, carbon disulfide is added dropwise to a solution of 2-amino-2-methylpropanol in toluene, ensuring the temperature does not exceed 40 °C. researchgate.net This leads to the formation of an intermediate solid, which is then treated with refluxing 10% aqueous NaOH to yield the final product, this compound-2-thione. researchgate.net The reaction's efficiency can be influenced by the solvent used, with toluene demonstrating better yields compared to performing the reaction neat. researchgate.net

Mechanistic Studies of this compound Formation

Mechanistic studies provide insight into the formation of the oxazolidine ring. For the dehydrative cyclization of β-hydroxyamides to form 2-oxazolines, two primary pathways are considered. mdpi.com

Pathway A (Retention of Stereochemistry): This pathway involves the acid activation of the amide carbonyl group. The hydroxyl group then acts as a nucleophile, attacking the activated carbonyl, which results in the formation of the 2-oxazoline product with retention of the original stereochemistry at the carbinol center. mdpi.com

Pathway B (Inversion of Stereochemistry): Alternatively, the reaction can proceed through the activation of the alcohol. This is followed by an intramolecular SN2-like substitution by the amide oxygen, leading to the cyclized product with an inversion of stereochemistry at the α-hydroxyl position. mdpi.com

The specific pathway and resulting stereochemistry can depend on the substrate and reaction conditions. mdpi.com In the context of CO2 capture, studies on the degradation of 2-amino-2-methyl-1-propanol (AMP) have identified 4,4-dimethyl-2-oxazolidinone as a degradation product. usn.no This suggests a cyclization mechanism where the amine reacts with CO2, and subsequent intramolecular cyclization forms the oxazolidinone ring, a process that is slowed but not prevented by the steric hindrance of the AMP molecule. usn.no

Stereoselective Synthesis Involving Oxazolidine Auxiliaries

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the stereochemical outcome of subsequent reactions. wikipedia.org Oxazolidinones, a class of compounds structurally related to this compound, are effective chiral auxiliaries in various stereoselective transformations, including aldol (B89426), alkylation, and Diels-Alder reactions. wikipedia.org The substituents on the oxazolidinone ring create steric hindrance, directing the approach of reagents to control the formation of a specific stereoisomer. wikipedia.org

This compound-2-thione is utilized as a chiral auxiliary in a variety of synthetic transformations. researchgate.netacs.org These five-membered heterocyclic compounds are typically synthesized through the condensation of β-amino alcohols with carbon disulfide. researchgate.netacs.org An improved, scalable process for preparing this compound-2-thione involves the reaction of 2-amino-2-methylpropanol with carbon disulfide in toluene. The intermediate dithiocarbamic acid is then treated with aqueous sodium hydroxide and heated to yield the final product. acs.org This method avoids the use of carcinogenic benzene and the hazardous direct heating of the solid dithiocarbamic acid intermediate. acs.org

Highly diastereoselective acetate (B1210297) aldol additions have been achieved using chlorotitanium enolates of N-acetyloxazolidinethione derivatives. These reactions show high yields and diastereoselectivities with a range of aldehydes. acs.org

Oxazolidine-2-thiones are crucial intermediates in the synthesis of carbapenems, a class of broad-spectrum antibiotics. researchgate.netacs.org Specifically, this compound-2-thione is a key auxiliary in the production of (3S,4S)-[(R)-1'-((tert-butyldimethylsilyl)oxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetidinone, a vital precursor for carbapenems like meropenem. researchgate.netacs.orgacs.org

The synthesis of 1β-methylcarbapenem intermediates can be accomplished through a highly diastereoselective condensation reaction. This involves a titanium enolate of a 2'-hydroxypropiophenone (B1664087) derivative and a 4-acetoxy-β-lactam, followed by ozonolysis. researchgate.net Another method employs a stereocontrolled Reformatsky reaction of 3-(2-bromopropionyl)-2-oxazolidone derivatives with (3R,4R)-4-acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone in the presence of zinc. researchgate.net

Exploration of Novel Synthetic Pathways to Substituted 4,4-Dimethyloxazolidines

Recent research has focused on developing new methods for the functionalization of the this compound scaffold, particularly at the C2 position.

The direct lithiation of 4,4-dimethyloxazoline at the C2 position is challenging due to the instability of the resulting lithium intermediate, which tends to undergo ring fragmentation to form an isonitrile. rsc.org To overcome this, the use of a sterically hindered zinc base, TMPZnCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), has been explored. rsc.orguni-muenchen.de This reagent facilitates the smooth metalation of 4,4-dimethyloxazoline at 0°C within one hour, producing a stable 2-zincated oxazolinyl reagent in high yield. rsc.org This zinc reagent is stable at room temperature and does not exhibit the same tendency to fragment as its lithium counterpart. rsc.org

The stable 2-zincated oxazolinyl reagent readily participates in palladium-catalyzed Negishi cross-coupling reactions. rsc.orgresearchgate.net This methodology provides a new and efficient route to 2-aryloxazolines. rsc.orgresearchgate.net The reaction couples the organozinc compound with various aryl iodides and bromides in the presence of a palladium catalyst, such as Pd₂(dba)₃. rsc.orgwikipedia.orgnobelprize.org These cross-coupling reactions proceed in good yields, offering a versatile method for creating carbon-carbon bonds at the C2 position of the oxazoline (B21484) ring. rsc.orgresearchgate.net

Table 1: Palladium-Catalyzed Cross-Coupling of 2-Zincated 4,4-Dimethyloxazoline with Aryl Halides

| Entry | Aryl Halide | Product | Yield (%) |

|---|---|---|---|

| 1 | Iodobenzene | 2-Phenyl-4,4-dimethyloxazoline | 92 |

| 2 | 4-Iodotoluene | 2-(4-Tolyl)-4,4-dimethyloxazoline | 88 |

| 3 | 4-Iodoanisole | 2-(4-Methoxyphenyl)-4,4-dimethyloxazoline | 85 |

| 4 | 1-Iodonaphthalene | 2-(1-Naphthyl)-4,4-dimethyloxazoline | 78 |

| 5 | Bromobenzene | 2-Phenyl-4,4-dimethyloxazoline | 75 |

Data sourced from research on Negishi cross-coupling reactions of 2-zincated oxazolinyl reagents. rsc.org

In addition to palladium-catalyzed reactions, the 2-zincated 4,4-dimethyloxazoline intermediate can undergo copper-mediated reactions. rsc.org Copper-mediated acylation and allylation reactions have been shown to proceed in good yields. rsc.orgresearchgate.net For instance, the copper-mediated allylation with 3-bromocyclohexene (B24779) results in the corresponding 2-allylated oxazoline in 79% yield. rsc.org These reactions further expand the synthetic utility of the 2-zincated intermediate for introducing a variety of functional groups at the C2 position. rsc.org

Table 2: Copper-Mediated Reactions of 2-Zincated 4,4-Dimethyloxazoline

| Entry | Electrophile | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzoyl chloride | Acylation | 2-Benzoyl-4,4-dimethyloxazoline | 81 |

| 2 | Acetyl chloride | Acylation | 2-Acetyl-4,4-dimethyloxazoline | 76 |

| 3 | Allyl bromide | Allylation | 2-Allyl-4,4-dimethyloxazoline | 85 |

| 4 | 3-Bromocyclohexene | Allylation | 2-(Cyclohex-2-en-1-yl)-4,4-dimethyloxazoline | 79 |

Data compiled from studies on copper-mediated functionalization of organozinc reagents. rsc.org

Chemical Reactivity and Derivatization of 4,4 Dimethyloxazolidine

Ring-Opening and Ring-Closing Reactions of the Oxazolidine (B1195125) Moiety

The oxazolidine ring of 4,4-dimethyloxazolidine can undergo both ring-opening and ring-closing reactions, depending on the reaction conditions and the reagents employed. These reactions are fundamental to its utility in synthesizing more complex molecules.

Facile Fragmentation and Isonitrile Formation from Oxazolines upon Lithiation

A significant reaction of oxazolines, including this compound, is their fragmentation upon direct lithiation. This process is challenging due to the tendency of the heterocycle to fragment, leading to the formation of isonitriles. rsc.org This ring-opening reaction highlights the reactivity of the oxazoline (B21484) ring under strongly basic conditions. rsc.org To circumvent this fragmentation, alternative metalation techniques have been developed. For instance, the use of TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the direct zincation of 4,4-dimethyloxazoline at the 2-position. rsc.org This creates a stable zincated intermediate that does not undergo fragmentation and can subsequently react with various electrophiles. rsc.org

Nucleophilic Substitution Processes Involving this compound

This compound and its derivatives can participate in nucleophilic substitution reactions, which are crucial for introducing new functional groups. cymitquimica.com A notable example is the vicarious nucleophilic substitution (VNS) reaction. In this process, the carbanion of 2-dichloromethyl-4,4-dimethyloxazoline acts as a potent VNS reagent. acs.org When reacted with nitrobenzene (B124822) in the presence of a base like potassium tert-butoxide, it leads to the formation of benzylic carbanions. acs.orgnih.gov The specific product formed is dependent on the solvent used, with different outcomes observed in DMSO, DMF, or THF. acs.orgnih.gov These benzylic carbanions can then be trapped by aldehydes in a Darzens-like reaction to produce nitrophenyl oxazolinyloxiranes in high yields. acs.org

Cyclization Reactions Employing this compound

Cyclization reactions are fundamental in organic synthesis for creating ring structures. numberanalytics.com this compound is utilized in cyclization processes to form its derivatives. smolecule.com For instance, amides formed from the reaction of bile acids with 2-amino-2-methylpropanol can be cyclized to yield 4,4-dimethyloxazoline derivatives. nih.gov This transformation from a carboxylic acid to an oxazoline group has been shown to have a positive effect on the cytotoxicity of certain bile acid derivatives, highlighting the importance of this cyclization in medicinal chemistry. nih.gov

Derivatization Strategies for Analytical and Mechanistic Studies

Derivatization of molecules is a common strategy to enhance their properties for analytical detection or to probe reaction mechanisms. This compound is a key reagent in the formation of derivatives, particularly for the analysis of fatty acids.

Formation of 4,4-Dimethyloxazoline (DMOX) Derivatives

4,4-Dimethyloxazoline (DMOX) derivatives are widely used in the structural analysis of fatty acids, especially for determining the position of double bonds in unsaturated fatty acids. nih.govcsic.es The DMOX group, when introduced onto a fatty acid chain, provides characteristic fragmentation patterns in gas chromatography-mass spectrometry (GC-MS), allowing for unambiguous structural elucidation. nih.gov

Conversion of Fatty Acid Methyl Esters to DMOX Derivatives

A common and effective method for preparing DMOX derivatives involves the conversion of fatty acid methyl esters (FAMEs). nih.gov Several protocols have been developed to achieve this transformation under mild conditions to prevent the degradation of sensitive fatty acids, such as polyunsaturated fatty acids (PUFAs).

One mild two-step procedure involves the aminolysis of FAMEs with 2-amino-2-methyl-1-propanol (B13486) and a catalytic amount of sodium methoxide (B1231860) at room temperature. nih.govresearchgate.net This reaction forms the corresponding 2-(methylpropanol) amide. The subsequent cyclization of this amide to the DMOX derivative is achieved by treatment with trifluoroacetic anhydride (B1165640) at a slightly elevated temperature (50 °C). nih.govresearchgate.net

Alternative one-pot procedures have also been developed to simplify the process. researchgate.net These methods often involve heating the FAMEs directly with 2-amino-2-methyl-1-propanol. ifremer.fr For instance, heating FAMEs with 2-amino-2-methyl-1-propanol at 90°C overnight or in a sealed ampoule at higher temperatures (170°C) can yield the desired DMOX derivatives. ifremer.frdss.go.th Milder one-pot methods utilizing sodium borohydride (B1222165) have also been reported, allowing the reaction to proceed at room temperature. researchgate.net

The table below summarizes various reaction conditions for the synthesis of DMOX derivatives from FAMEs.

| Starting Material | Reagents | Conditions | Product | Reference |

| Fatty Acid Methyl Esters (FAMEs) | 2-amino-2-methyl-1-propanol, Sodium methoxide (catalyst) | Room temperature, overnight (Aminolysis) | 2-(methylpropanol) amides | nih.govresearchgate.net |

| 2-(methylpropanol) amides | Trifluoroacetic anhydride | 50 °C, 45 min (Cyclization) | DMOX derivatives | nih.govresearchgate.net |

| FAMEs | 2-amino-2-methyl-1-propanol | 90 °C, overnight | DMOX derivatives | ifremer.fr |

| FAMEs | 2-amino-2-methyl-1-propanol | 170 °C, 8 h (sealed ampoule) | DMOX derivatives | dss.go.th |

| FAMEs | 2-amino-2-methyl-1-propanol, Sodium borohydride | Room temperature, overnight | DMOX derivatives | researchgate.net |

Preparation of DMOX Derivatives for Double Bond Location in Fatty Acids

The derivatization of fatty acids into their 4,4-dimethyloxazoline (DMOX) counterparts is a crucial technique for the structural elucidation of these molecules, particularly for pinpointing the location of double bonds within the alkyl chain. nih.govnih.gov This method is favored because the resulting DMOX derivatives, when subjected to electron ionization mass spectrometry (EI-MS), produce characteristic fragmentation patterns that allow for the unambiguous assignment of double bond positions. nih.govnih.gov

Several methods for the preparation of DMOX derivatives have been developed, with variations in reaction conditions to accommodate different types of fatty acids, including polyunsaturated fatty acids (PUFAs). nih.govresearchgate.net A common approach involves a two-step process starting from fatty acid methyl esters (FAMEs). nih.govresearchgate.net

A mild and convenient two-step procedure is often employed:

Aminolysis: FAMEs are first converted to 2-(methylpropanol) amides. This is achieved by incubating the FAMEs with 2-amino-2-methyl-1-propanol and a catalytic amount of a base, such as sodium methoxide, at room temperature overnight. nih.govresearchgate.net

Cyclization: The resulting hydroxyamide is then cyclized to the DMOX derivative. This is typically accomplished by treatment with an acid anhydride, like trifluoroacetic anhydride, under gentle heating (e.g., 50°C for 45 minutes). nih.govresearchgate.net

Alternatively, a one-pot synthesis can be performed by heating the fatty acid methyl esters directly with 2-amino-2-methyl-1-propanol, though this often requires higher temperatures (e.g., 180°C) and may not be suitable for labile compounds. researchgate.netaocs.org Milder, one-pot procedures have also been developed using reagents like sodium borohydride at room temperature, which are compatible with a wider range of fatty acids, including those with hydroxy groups. researchgate.net

The DMOX derivatization method has been successfully applied to a diverse range of fatty acids from various sources, including animal, plant, and microbial lipids. nih.govresearchgate.net It is particularly advantageous for the analysis of PUFAs and fatty acids where the double bonds are located near the ends of the molecule. nih.govresearchgate.net

The general reaction scheme for the formation of a DMOX derivative from a fatty acid methyl ester is depicted below:

R-COOCH₃ + HO-C(CH₃)₂-CH₂-NH₂ → R-CONH-CH₂-C(CH₃)₂-OH → 2-Alkyl-4,4-dimethyl-2-oxazolineThis derivatization is essential as it introduces a nitrogen-containing heterocyclic ring at the carboxyl end of the fatty acid. During mass spectrometry, this ring stabilizes the positive charge, leading to predictable fragmentation along the fatty acid chain, which is key to determining its structure. nih.govifremer.fr

Analysis of Isomeric Octadecenoates as DMOX Derivatives

The analysis of isomeric fatty acids, which have the same chemical formula but differ in the position of their double bonds, presents a significant analytical challenge. unsw.edu.au Derivatization to 4,4-dimethyloxazoline (DMOX) derivatives is a powerful tool to overcome this, especially for classes like the isomeric octadecenoates (C18:1). unsw.edu.aunist.gov When analyzed by gas chromatography-mass spectrometry (GC-MS), the DMOX derivatives of these isomers produce distinctive mass spectra that act as fingerprints, allowing for their differentiation. researchgate.netunsw.edu.au

While the mass spectra of DMOX derivatives are widely used, confusion can arise when interpreting the spectra of isomers where the double bond is near either end of the fatty acid chain. researchgate.netunsw.edu.au However, for most isomers, the fragmentation pattern is readily interpretable. The key to locating the double bond lies in identifying a characteristic gap of 12 atomic mass units (amu) between the most intense ions in a series of clusters of fragments. researchgate.net

For example, in the mass spectrum of the DMOX derivative of trans-9-octadecenoic acid, a clear gap is observed between the ions at m/z 196 and 208. researchgate.net Similarly, for the trans-11-octadecenoic acid derivative, this diagnostic gap appears between m/z 224 and 236. researchgate.net This systematic fragmentation allows for the precise localization of the double bond along the eighteen-carbon chain.

The table below summarizes the characteristic ions used to identify the double bond position in various octadecenoate isomers when analyzed as their DMOX derivatives.

| Double Bond Position | Characteristic Fragment Gap (m/z) |

| Δ9 | 196 - 208 |

| Δ11 | 224 - 236 |

It is important to note that while DMOX derivatization is highly effective for positional isomer analysis, it does not provide information about the cis/trans configuration of the double bond. aocs.org

Structural Elucidation of Branched-Chain and Cyclo-Fatty Acids via DMOX Derivatives

The utility of 4,4-dimethyloxazoline (DMOX) derivatives extends beyond the localization of double bonds to the structural determination of more complex fatty acids, including those with branched chains and cyclic structures. aocs.orgdsmz.de When subjected to gas chromatography-mass spectrometry (GC-MS), DMOX derivatives of these modified fatty acids produce highly specific and easily recognizable mass spectra that facilitate the identification of branch points and ring positions. nih.gov

For branched-chain fatty acids, the fragmentation pattern of the DMOX derivative allows for the localization of methyl and other alkyl branches along the carbon chain. nih.govresearchgate.net This has been demonstrated in the analysis of complex mixtures of fatty acids from sources like the uropygial gland wax of ducks, where numerous monomethyl and dimethyl-substituted fatty acids were successfully identified. nih.gov However, it's worth noting that in some cases, electron ionization of DMOX derivatives may not provide diagnostic details for methyl branches within saturated acyl chains. uow.edu.au

In the case of cyclo-fatty acids, which can be formed during processes like the frying of oils, DMOX derivatization is a valuable tool for characterizing the ring structure. aocs.org These fatty acids can contain five- or six-membered rings at various positions along the alkyl chain. aocs.org The analysis of their DMOX derivatives by GC-MS, often in conjunction with techniques like hydrogenation and deuteration, helps to confirm the ring size and position. aocs.org Picolinyl esters are another derivative used for this purpose, but DMOX derivatives are often preferred due to their easier preparation and better chromatographic properties. aocs.org

The combination of DMOX derivatization with GC-MS provides a powerful platform for the comprehensive structural analysis of a wide variety of modified fatty acids found in complex biological and processed samples. aocs.orgdsmz.de

Studies on Dichloro Fatty Acid Derivatives via DMOX

The application of 4,4-dimethyloxazoline (DMOX) derivatization has been shown to be a valuable technique for the structural analysis of dichloro fatty acids by electron-impact mass spectrometry (EIMS). researchgate.net This method is particularly useful for distinguishing between positional isomers of dichloro fatty acids, a task that is challenging with more common derivatives like alkyl esters, which tend to produce indistinguishable mass spectral features among isomers. researchgate.net

When fatty acids containing two vicinal chlorine atoms, located between the C-5 and C-15 positions, are converted to their DMOX derivatives, they exhibit distinctive fragmentation patterns upon EIMS analysis. researchgate.net These patterns are characteristic of the specific positions of the chlorine atoms along the carbon chain. researchgate.net The DMOX derivative is considered more suitable for this purpose than other derivatives, such as pyrrolidides, because it generates fragments that are more diagnostic for positional isomers. researchgate.net This allows for a more confident structural elucidation of these halogenated fatty acids. researchgate.net

Spin-Labeling Techniques with this compound Derivatives

Derivatives of this compound are central to spin-labeling techniques, a powerful application of electron paramagnetic resonance (EPR) spectroscopy. In this context, a nitroxide free radical is incorporated into the oxazolidine ring, creating a "spin label." When this labeled molecule is introduced into a system, its EPR spectrum provides detailed information about the dynamics and structure of its immediate environment.

Synthesis of N-oxyl-4,4-dimethyloxazolidine Derivatives of Stearic Acid

The synthesis of N-oxyl-4,4-dimethyloxazolidine derivatives of stearic acid, commonly known as doxyl stearic acids or n-SASL, is a key process for creating spin probes used in membrane research. pnas.org These molecules consist of a stearic acid chain with a this compound-N-oxyl (doxyl) group attached to one of the carbon atoms along the acyl chain. pnas.org The position of the doxyl group is denoted by "n".

These spin-labeled stearic acids can be synthesized through established methods. pnas.org The general structure features the stable nitroxide radical within the oxazolidine ring, which is attached to the stearic acid backbone. This structure allows the nitroxide group to act as a reporter on the local environment.

Commonly synthesized and used derivatives include:

5-doxyl-stearic acid (5-SASL) : The spin label is near the carboxyl head group. mdpi.comresearchgate.net

12-doxyl-stearic acid (12-SASL) : The spin label is located in the middle of the acyl chain. cdnsciencepub.commedchemexpress.com

16-doxyl-stearic acid (16-SASL) : The spin label is positioned near the terminal methyl end of the chain. mdpi.comresearchgate.netscbt.com

These derivatives are also used to create spin-labeled phospholipids, such as n-PCSL (1-acyl-2-[n-(this compound-N-oxyl)stearoyl]-sn-glycero-3-phosphocholine), where the spin-labeled stearic acid is incorporated into a phospholipid molecule. pnas.org

The synthesis of these compounds provides a toolkit of probes that can be used to investigate different regions within a lipid bilayer, from the polar headgroup interface to the hydrophobic core. mdpi.com

Application as Spin Probes in Membrane Studies

N-oxyl-4,4-dimethyloxazolidine derivatives of stearic acid, such as 5-, 12-, and 16-doxyl stearic acid (n-SASL), are widely used as spin probes in electron paramagnetic resonance (EPR) studies to investigate the physical properties of biological and model membranes. mdpi.comnih.govtue.nl These spin probes, being chemically similar to membrane lipids, readily incorporate into lipid bilayers with their carboxyl group oriented towards the polar surface. mdpi.com The position of the doxyl nitroxide group along the stearic acid chain determines the depth at which it reports on the membrane environment. mdpi.comnih.gov

Probing Membrane Fluidity and Order:

The EPR spectrum of a spin probe is highly sensitive to its rotational motion. tue.nl In a fluid membrane, the probe tumbles rapidly, resulting in a sharp, three-line spectrum. In a more ordered or viscous environment, the motion is restricted, leading to a broader, more anisotropic spectrum. By analyzing the spectral lineshape, parameters such as order parameters and rotational correlation times can be calculated, providing a quantitative measure of membrane fluidity at different depths. researchgate.net For instance, 5-doxyl stearic acid reports on the dynamics near the polar headgroup region, while 16-doxyl stearic acid probes the more fluid, hydrophobic core of the bilayer. mdpi.comresearchgate.net

Investigating Lipid-Protein Interactions:

Spin-labeled lipids are invaluable for studying the interactions between lipids and integral membrane proteins. nih.govcore.ac.uk In membranes containing proteins, the EPR spectrum often appears as a superposition of two components: a mobile component from probes in the bulk lipid bilayer and a motionally restricted component from probes interacting directly with the protein surface. nih.govcore.ac.uk This allows for the determination of the number of lipids in the first shell around a protein, referred to as the lipid annulus. nih.govcore.ac.uk

Studies using spin-labeled stearic acid and other lipids have revealed that some membrane proteins exhibit selectivity for certain lipid types in their immediate vicinity. nih.govcore.ac.uk For example, cytochrome oxidase and (Na+, K+)-ATPase show a preference for binding cardiolipin (B10847521) and stearic acid over phosphatidylcholine. nih.gov

The table below illustrates the number of motionally restricted lipids associated with different membrane proteins, as determined by EPR studies with a phosphatidylcholine spin label.

| Protein | Molecular Weight (Daltons) | Number of Motionally Restricted Lipids |

| Cytochrome Oxidase | 200,000 | 55 ± 5 |

| (Na+, K+)-ATPase | 265,000 | 58 ± 4 |

| Bovine Rhodopsin | 37,000 | 24 ± 3 |

| Frog Rhodopsin | 37,000 | 22 ± 2 |

Data sourced from lipid spin label studies. nih.gov

These applications demonstrate the power of using this compound-based spin probes to gain detailed insights into the structure, dynamics, and organization of lipid membranes. nih.govtue.nl

Functionalization of this compound for Specific Applications

The chemical structure of this compound serves as a versatile scaffold that can be functionalized to create a variety of derivatives with tailored properties for specific scientific and industrial applications. These modifications typically target the nitrogen or carbon atoms of the oxazolidine ring, enabling the introduction of new functional groups and the construction of more complex molecular architectures. Key applications of these functionalized derivatives include analytical chemistry, materials science, and synthetic organic chemistry.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

One of the most prominent applications of this compound chemistry is in the structural elucidation of fatty acids. Fatty acid methyl esters (FAMEs) are converted into their 4,4-dimethyloxazoline (DMOX) derivatives for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The DMOX group acts as a reporter that allows for the unambiguous determination of double bond positions and branching points in the fatty acid chain, which is difficult to achieve with standard FAME analysis. researchgate.netacs.org

The derivatization process is typically a two-step or one-pot procedure. First, the fatty acid methyl ester undergoes aminolysis with 2-amino-2-methyl-1-propanol. nih.govacs.org The resulting N-(2-hydroxy-2-methylpropyl) fatty amide intermediate is then cyclized to form the stable DMOX derivative. nih.gov Mild and convenient methods have been developed to carry out this transformation efficiently, sometimes using reagents like trifluoroacetic anhydride or sodium borohydride at room temperature to facilitate the reaction. nih.govresearchgate.net This method is particularly valuable for the analysis of polyunsaturated fatty acids (PUFAs) and those with double bonds near the end of the chain. nih.gov

| Step | Description | Reagents | Typical Conditions | Reference |

|---|---|---|---|---|

| 1. Aminolysis | Conversion of fatty acid methyl esters (FAMEs) to N-(2-hydroxy-2-methylpropyl) amides. | 2-amino-2-methyl-1-propanol, catalytic sodium methoxide | Overnight incubation at room temperature | nih.gov |

| 2. Cyclization | Conversion of the amide intermediate to the final DMOX derivative. | Trifluoroacetic anhydride | 50 °C for 45 minutes | nih.gov |

| Alternative One-Pot Method | Direct conversion of FAMEs to DMOX derivatives. | 2-amino-2-methyl-1-propanol, sodium borohydride | Overnight at room temperature | researchgate.net |

Synthesis of Corrosion Inhibitors

Derivatives of the oxazolidine scaffold have been extensively studied for their ability to prevent metal corrosion. Specifically, This compound-2-thione (B188968) (DMT), a sulfur-containing derivative, has demonstrated significant efficacy as a corrosion inhibitor for mild steel in highly acidic environments such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). researchgate.netresearchgate.net The synthesis of DMT involves the reaction of 2-amino-2-methylpropanol with carbon disulfide in a solvent like toluene (B28343). researchgate.net

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that DMT functions as a mixed-type inhibitor. researchgate.netresearchgate.net It adsorbs onto the metal surface, forming a protective film that blocks the active sites for corrosion. researchgate.net The efficiency of inhibition increases with the concentration of the inhibitor. researchgate.netresearchgate.net Quantum chemical calculations suggest that the sulfur atom in the DMT molecule is a likely site for bonding to the steel surface by donating electrons. researchgate.netscirp.org The adsorption process follows the Langmuir adsorption isotherm, indicating a spontaneous and stable interaction involving both physisorption and chemisorption. researchgate.netresearchgate.net

| Acid Medium | DMT Concentration (M) | Inhibition Efficiency (%) | Methodology | Reference |

|---|---|---|---|---|

| 1 M HCl | 4 x 10⁻³ | > 82% | Potentiodynamic polarization, EIS | researchgate.net |

| 2.5 M H₂SO₄ | Concentration-dependent | Increases with concentration | OCP, Potentiodynamic polarization, EIS | researchgate.net |

Metal-Catalyzed C-H Functionalization

The direct functionalization of the 4,4-dimethyloxazoline ring at the C2 position represents a powerful strategy for synthesizing complex molecules. While direct lithiation of the C2 position is challenging due to ring fragmentation, the use of a more stable zinc-based reagent has proven successful. rsc.org Metalation of 4,4-dimethyloxazoline with the sterically hindered base TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) generates a stable 2-zincated oxazoline intermediate. rsc.orgresearchgate.net This organozinc reagent readily participates in palladium-catalyzed Negishi cross-coupling reactions with various aryl iodides and bromides to produce 2-aryloxazolines in good yields. rsc.org This method provides a new route to access 2-aryloxazolines, which are a class of compounds with potential biological activities, including cytotoxic and neuroprotective properties. rsc.org

In addition to palladium catalysis, rhodium-based catalysts have been employed for the direct C(sp²)–H arylation of 4,4-dimethyloxazoline. rsc.orgnih.gov These transition-metal-catalyzed methods avoid the need for pre-functionalized starting materials and offer an efficient pathway to substituted oxazolines.

| Reaction Type | Electrophile/Coupling Partner | Catalyst/Mediator | Product Type | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Negishi Cross-Coupling | Aryl iodides, Aryl bromides | Palladium catalyst | 2-Aryloxazolines | 64–92 | rsc.org |

| Acylation | Acid chlorides | Copper mediator | 2-Acyloxazolines | 64–92 | rsc.org |

| Allylation | Allyl halides | Copper mediator | 2-Allyloxazolines | 64–92 | rsc.org |

Other Functionalizations

Doxyl Spin Labels: The nitrogen atom of the oxazolidine ring can be oxidized to form a stable nitroxide radical. These this compound-N-oxyl (doxyl) derivatives are an important class of spin labels used in electron spin resonance (ESR) spectroscopy to study molecular motion and structure. rsc.orgacs.org A notable reaction of these derivatives is their efficient reconversion back to the parent ketone upon treatment with nitrogen dioxide. rsc.org

Chiral Auxiliaries: Functionalized oxazolidines, such as this compound-2-thione, can serve as chiral auxiliaries in asymmetric synthesis. For example, it has been used as an auxiliary in the synthesis of a key intermediate for carbapenems, a class of antibiotics. researchgate.net

Spectroscopic and Analytical Characterization Techniques for 4,4 Dimethyloxazolidine and Its Derivatives

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry stands as a cornerstone for the structural analysis of 4,4-dimethyloxazolidine derivatives, offering high sensitivity and detailed structural information. nih.govdsmz.denih.gov The derivatization of fatty acids to their DMOX counterparts is a widely used strategy to pinpoint the location of double bonds and other functional groups within the acyl chain, a task that is challenging with more common derivatives like fatty acid methyl esters (FAMEs). researchgate.netjove.com

Electron Impact Mass Spectrometry (EIMS) of DMOX Derivatives

Electron impact mass spectrometry (EIMS) is a powerful technique for analyzing DMOX derivatives. dsmz.denih.gov The DMOX ring system effectively stabilizes the molecular ion and directs fragmentation in a predictable manner, yielding structurally informative ions. nih.gov This is in contrast to FAMEs, where double bond migration during ionization can obscure the original position. ump.edu.my The nitrogen-containing heterocycle in DMOX derivatives helps to sequester the charge, leading to more abundant molecular ions and diagnostic fragment ions. uow.edu.au

Key fragmentation patterns in the EIMS of DMOX derivatives of fatty acids include:

A prominent molecular ion (M+) , which confirms the molecular weight of the derivative. jove.com

A characteristic ion at m/z 113 , resulting from the McLafferty rearrangement, and an ion at m/z 126 . mdpi.com These ions are indicative of the DMOX group itself. jove.commdpi.com

A series of ions separated by 14 atomic mass units (amu) , corresponding to the sequential cleavage of methylene (B1212753) (-CH2-) groups along the aliphatic chain. mdpi.com

Studies have shown that even when mass spectra are not easily interpreted mechanistically, they often provide a distinctive "fingerprint" for a specific isomer. researchgate.netunsw.edu.au However, rearrangements can sometimes complicate the identification of the terminal structure of the alkyl chain. For instance, the M-15 ion arises from the loss of a methyl radical from the oxazolidine (B1195125) ring, and the M-43 ion can be formed through multiple mechanisms. nih.gov

Interpretation of Mass Spectral Features for Positional Isomers

A significant advantage of using DMOX derivatives is the ability to distinguish between positional isomers of fatty acids. dsmz.de The location of features like double bonds or methyl branches along the fatty acid chain can be determined by characteristic gaps in the mass spectrum.

For unsaturated fatty acids, a gap of 12 amu between two prominent ions is indicative of a double bond. researchgate.net For example, in the mass spectrum of the DMOX derivative of an octadecenoate, a 12 amu gap between m/z 196 and 208 would locate the double bond at the Δ9 position. researchgate.net This rule is a reliable tool for identifying the position of unsaturation in a wide range of fatty acids. jove.com

Similarly, the position of methyl branches can be determined. dsmz.de The fragmentation pattern will show a larger gap of 28 amu (or related fragments) at the point of branching, allowing for precise localization. uow.edu.au This capability is crucial for the analysis of complex lipids found in various biological systems.

Table 1: Characteristic Mass Spectral Data for DMOX Derivatives of Unsaturated Fatty Acids

| Fatty Acid Isomer | Molecular Ion (m/z) | Key Diagnostic Fragment Ions (m/z) and Gaps | Double Bond Position | Reference |

|---|---|---|---|---|

| 16:1Δ8 | 307 | 196, 208 (12 amu gap) | Δ8 | jove.com |

| cis-17-tetracosenoic acid (24:1Δ17) | 419 | 322, 334 (12 amu gap) | Δ17 | mdpi.com |

| cis,cis-15,18-tetracosadienoic acid (24:2Δ15,18) | 417 | 280, 292 (12 amu gap); 320, 332 (12 amu gap) | Δ15, Δ18 | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice for the separation and identification of fatty acids as their DMOX derivatives. nih.govcapes.gov.brocl-journal.org The gas chromatograph separates the volatile derivatives based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides structural information for each eluting compound. aocs.org

Optimization of GC-MS Conditions for DMOX Derivatives

Optimizing GC-MS conditions is critical for achieving good resolution and sensitivity. DMOX derivatives are slightly less volatile than FAMEs and may require higher column temperatures for elution. csic.es However, they can be analyzed on polar stationary phases under conditions comparable to those used for FAMEs, often yielding similar resolution. csic.es

A mild and convenient method for preparing DMOX derivatives involves a two-step process: conversion of FAMEs to 2-(methylpropanol) amides at room temperature, followed by cyclization to the DMOX derivative at a mild temperature of 50°C. nih.gov This method is particularly suitable for polyunsaturated fatty acids (PUFAs). nih.gov The use of computer-assisted column temperature optimization software can significantly aid in determining the ideal temperature programming rates for achieving the highest resolution for each derivative. ifremer.frifremer.fr

Typical GC-MS setups for DMOX analysis might employ a fused quartz capillary column with a low-polarity stationary phase. researchgate.net The temperature program often starts at a lower temperature and ramps up to a higher temperature to ensure the elution of all derivatives. researchgate.net For example, a temperature program from 180°C to 320°C at a rate of 2°C/min has been successfully used. researchgate.net

Resolution of Complex Mixtures of Fatty Acid Isomers using DMOX

The derivatization of fatty acids to their DMOX form is instrumental in resolving complex mixtures of isomers that would otherwise be difficult to distinguish. nih.gov While FAMEs of different positional isomers often co-elute or have very similar retention times, the corresponding DMOX derivatives can sometimes be better resolved chromatographically. More importantly, even if they co-elute, their distinct mass spectra allow for their individual identification and quantification. ump.edu.my

The combination of GC with DMOX derivatization has been successfully applied to analyze the complex fatty acid profiles of various natural sources, including milk fat, plant oils, and microbial lipids. nih.govcsic.es For instance, this technique has enabled the identification of numerous conjugated and non-conjugated fatty acid isomers in milk fat. csic.es The use of highly polar and long capillary columns, such as 100-meter columns, can further enhance the separation of positional and geometric isomers. ump.edu.mycsic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While mass spectrometry is a primary tool for the initial identification and structural elucidation of DMOX derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. rsc.org NMR spectroscopy offers detailed information about the carbon-hydrogen framework of a molecule.

Both ¹H and ¹³C NMR spectra can be used to confirm the structure of synthesized DMOX derivatives. researchgate.net The chemical shifts and coupling constants in the ¹H NMR spectrum provide information about the protons' chemical environment and their proximity to one another. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. For the parent compound, this compound, spectral data is available in public databases for reference. nih.gov

In research settings, after synthesizing DMOX derivatives, NMR is often used to verify that the desired structure has been formed before proceeding with further analysis or application. researchgate.net For example, the successful synthesis of oxazolidine-based compounds is routinely confirmed by both ¹H and ¹³C NMR spectroscopy. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. For this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of the core oxazolidine ring and any substituents.

The IR spectrum of the parent this compound displays characteristic absorptions for the amine (N-H), ether (C-O-C), and C-N bonds of the heterocyclic ring. nih.gov Derivatives of this compound exhibit additional or shifted bands corresponding to their unique functional groups. For instance, the introduction of a thiocarbonyl group (C=S) in This compound-2-thione (B188968) gives rise to distinct absorptions. nih.govresearchgate.net A notable peak for this derivative is observed around 3200 cm⁻¹, corresponding to the N-H stretching vibration. researchgate.net

In N-acylated derivatives, such as Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate, the carbonyl (C=O) stretching vibrations are prominent. The specific position of the carbonyl absorption can distinguish between different types of carbonyl groups; for example, the Boc protecting group's carbonyl appears around 1680 cm⁻¹, while the ester carbonyl is found near 1720 cm⁻¹. For 2-alkenyl-4,4-dimethyloxazoline derivatives, characteristic C-O bands from the oxazoline (B21484) ring are observed, along with bands related to the alkenyl chain, such as the C-H deformation for a trans double bond which appears near 974 cm⁻¹. acs.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound and its Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Compound Class Example |

| N-H | Stretch | ~3200 | This compound-2-thione researchgate.net |

| C-H (alkane) | Stretch | 2850-3000 | All derivatives |

| C=O (ester) | Stretch | ~1720 | Ethyl 3-Boc-2,2-dimethyloxazolidine-4-carboxylate |

| C=O (amide/Boc) | Stretch | ~1680 | N-acyl derivatives |

| C-O (ether) | Stretch | 1000-1300 | All derivatives acs.org |

| C-N | Stretch | 1000-1300 | All derivatives |

Advanced Spectroscopic Methods for Elucidating Molecular Structures

While IR spectroscopy identifies functional groups, advanced methods are required to determine the complete molecular structure, including connectivity, stereochemistry, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: In the ¹H NMR spectrum of this compound-2-thione, the proton on the nitrogen (NH) appears as a singlet at approximately δ 8.5 ppm, the methylene protons (-CH₂-) of the ring appear as a singlet around δ 4.4 ppm, and the two methyl groups (-CH₃) give a characteristic singlet at δ 1.4 ppm. researchgate.net

¹³C NMR and 2D NMR: For more complex derivatives like N-aroyl-2,2-dimethyloxazolidines, ¹³C NMR is crucial for assigning all carbon signals. cdnsciencepub.com Advanced two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), have been used to determine the stereochemistry of rotational isomers (Z or E) around the amide bond. cdnsciencepub.com This is achieved by detecting through-space interactions between protons, which helps to establish their relative spatial proximity. cdnsciencepub.com

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. It is often coupled with Gas Chromatography (GC-MS) for the separation and identification of components in a mixture.

The 4,4-dimethyloxazoline (DMOX) moiety is particularly valuable in the structural analysis of long-chain fatty acids. acs.orgresearchgate.netunsw.edu.au When fatty acids are converted to their DMOX derivatives, the oxazoline ring directs the fragmentation in the mass spectrometer in a predictable manner. The resulting mass spectrum typically shows a series of ion clusters, and the gaps between these clusters allow for the unambiguous localization of double bonds and other functional groups along the hydrocarbon chain. acs.orgunsw.edu.au

Table 2: Exemplary ¹H NMR and Mass Spectrometry Data

| Compound | Technique | Key Data Points | Interpretation |

|---|---|---|---|

| This compound-2-thione researchgate.net | ¹H NMR | δ 8.5 (s, 1H), δ 4.4 (s, 2H), δ 1.4 (s, 6H) | Corresponds to NH, ring -CH₂-, and two geminal -CH₃ groups, respectively. |

Specialized Spectroscopic Techniques

Vibrational Circular Dichroism (VCD): VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized IR light during a vibrational transition. rsc.orgasiaresearchnews.com It is exceptionally sensitive to the three-dimensional arrangement of atoms and is a powerful method for determining the absolute configuration of chiral molecules in solution, which can be challenging with other methods. ru.nl The development of solid-state and time-step VCD has expanded its application to studying the organization of molecules in supramolecular structures. rsc.orgasiaresearchnews.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or Electron Spin Resonance, ESR) is a technique specific to species with unpaired electrons (paramagnetic species), such as free radicals. It is used extensively to study stable nitroxide radicals derived from this compound, often referred to as "doxyl" derivatives. acs.org For example, n-(this compound-N-oxyl)stearic acid (n-SASL) and related spin-labeled lipids are used as probes to study the ordering, polarity, and dynamics of lipid membranes. nih.govacs.orgpnas.org High-field EPR studies on biradicals like 1,4-Bis(4',4'-dimethyloxazolidine-N-oxyl)cyclohexane provide detailed information on magnetic tensor interactions. acs.org

Computational and Theoretical Studies of 4,4 Dimethyloxazolidine

Quantum Chemical Calculations on 4,4-Dimethyloxazolidine-2-thione (B188968)

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. For this compound-2-thione, a derivative of this compound, these calculations can elucidate fundamental aspects of its chemical nature.

Frontier molecular orbital theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive and less stable. icm.edu.pl For this compound-2-thione, theoretical calculations can determine the energies of these frontier orbitals, providing a quantitative measure of its kinetic stability and reactivity profile. This information is crucial for predicting how the molecule will behave in various chemical reactions.

The distribution of electron density within a molecule governs its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are computational tools used to visualize the charge distribution and predict sites of chemical reactivity. youtube.com In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.comresearchgate.net

For this compound-2-thione, an MEP map would reveal the nucleophilic and electrophilic centers. It is expected that the sulfur and oxygen atoms would exhibit negative potential due to their high electronegativity, making them likely sites for interaction with electrophiles. researchgate.net Understanding the charge distribution is fundamental to elucidating electron transfer mechanisms in chemical reactions involving this compound.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. jmchemsci.com DFT calculations can accurately predict a variety of molecular properties, including optimized geometric parameters (bond lengths and angles), vibrational frequencies (for comparison with experimental IR and Raman spectra), and the aforementioned frontier orbital energies. sapub.orgresearchgate.net

Applying DFT to this compound-2-thione would allow for the determination of its most stable three-dimensional conformation. Furthermore, DFT can be employed to calculate quantum chemical descriptors such as hardness, softness, electronegativity, and electrophilicity, which provide further insights into the molecule's reactivity. sapub.org These computational studies are essential for building a comprehensive understanding of the molecule's intrinsic properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. youtube.com By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed, atomic-level view of how molecules behave and interact in different environments, such as in solution or in complex with a biological macromolecule. mdpi.comnih.gov

For this compound, MD simulations could be used to study its dynamic behavior, conformational flexibility, and interactions with solvent molecules. nih.gov In the context of drug discovery, MD simulations are invaluable for exploring how a ligand like this compound binds to a protein target. mdpi.com These simulations can reveal the stability of the ligand-protein complex, the specific interactions (like hydrogen bonds) that maintain binding, and the conformational changes that may occur upon binding, offering a dynamic perspective that is often inaccessible through experimental methods alone. nih.govresearcher.life

Predictive Modeling for Chemical Reactivity and Interactions

Modern computational chemistry increasingly utilizes machine learning and other data-driven approaches to predict chemical reactivity. nih.govresearchgate.net These predictive models are trained on large datasets of known chemical reactions and molecular properties to identify complex relationships between a molecule's structure and its reactivity. rsc.orgappliedclinicaltrialsonline.com By analyzing various molecular descriptors, these models can forecast the outcomes of reactions, estimate reaction rates, and assess the chemical compatibility between different substances. nih.govosti.govnih.gov

For this compound, such predictive models could be applied to screen for potential reactions with a vast array of other chemicals, accelerating the discovery of new applications and identifying potential incompatibilities without the need for extensive laboratory experiments. rsc.org These in-silico approaches represent a shift towards a more data-driven and efficient paradigm in chemical research, enabling the rapid evaluation of thousands of chemicals for various properties. frontiersin.org

Theoretical Investigations into Biological Activity

This compound is known for its use as an antimicrobial agent in various industrial products. nih.govepa.gov Theoretical methods are crucial for investigating the mechanism behind this biological activity at the molecular level. Molecular docking is a primary computational technique used in this field. It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. journaljpri.comsamipubco.com

To investigate the antibacterial activity of this compound, molecular docking studies could be performed against key bacterial enzymes, such as penicillin-binding proteins (PBPs), which are critical for cell wall synthesis. jmchemsci.comnih.gov By predicting the binding affinity and interaction patterns, these studies can identify likely biological targets and suggest a mechanism of action. journaljpri.comnih.gov Such computational screening helps prioritize compounds for further experimental testing and provides a rational basis for the design of new, more potent antimicrobial agents. jmchemsci.comsemanticscholar.org These theoretical investigations, often combined with MD simulations to assess binding stability, are a cornerstone of modern, structure-based drug design. nih.gov

Understanding Adsorption Characteristics through Computational Methods

DFT calculations can be employed to determine the electronic structure and energetics of the this compound molecule as it interacts with a substrate. These calculations can predict the most stable adsorption geometries, identifying the specific atoms of the molecule that are likely to bind to the surface. Key parameters that can be derived from such studies include adsorption energies, which indicate the strength of the interaction, and binding distances, which describe the proximity of the molecule to the surface. Furthermore, an analysis of the charge density distribution and charge transfer between the molecule and the surface can reveal the nature of the chemical bonding involved, be it physisorption (driven by weaker van der Waals forces) or chemisorption (involving the formation of stronger chemical bonds).

Molecular dynamics simulations can complement these quantum mechanical calculations by providing insights into the dynamic behavior of this compound on a surface over time. These simulations can model the influence of temperature and the presence of other molecules, such as solvents, on the adsorption process. By simulating the movement of the molecule, researchers can understand its mobility on the surface and the conformational changes it may undergo upon adsorption.

For a hypothetical study of this compound adsorption on a metallic surface, such as copper, computational methods could yield valuable data. The following interactive table illustrates the type of results that could be expected from such a theoretical investigation, comparing different potential adsorption orientations of the molecule on the surface.

Hypothetical DFT Calculation Results for this compound Adsorption on a Cu(111) Surface

| Adsorption Configuration | Adsorption Energy (eV) | Binding Distance (Å) | Charge Transfer (e) |

|---|---|---|---|

| N-down | -1.25 | 2.15 | -0.32 |

| O-down | -0.98 | 2.30 | -0.18 |

In this hypothetical scenario, the "N-down" configuration, where the nitrogen atom of the oxazolidine (B1195125) ring is oriented towards the copper surface, exhibits the most favorable adsorption energy, suggesting it is the most stable binding mode. The negative charge transfer indicates that electrons are donated from the molecule to the metal surface, which is characteristic of a chemical interaction. The shorter binding distance in this orientation also supports the notion of a stronger bond. Conversely, the "Planar" orientation shows a much weaker interaction, indicative of physisorption.

Such computational insights are invaluable for a wide range of applications, from understanding the efficacy of this compound as a corrosion inhibitor, where its adsorption on a metal surface is a key mechanism of protection, to its behavior in various industrial formulations.

Applications of 4,4 Dimethyloxazolidine in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

The 4,4-dimethyloxazolidine core serves as a valuable starting point or intermediate in the construction of more elaborate molecular architectures. cymitquimica.com Its inherent structure, derived from the condensation of 2-amino-2-methylpropanol with a carbonyl compound, provides a stable heterocyclic framework that can be further functionalized.

One notable application is the use of This compound-2-thione (B188968) as a starting material for the synthesis of achiral thiiranes. scbt.com Thiiranes, or episulfides, are three-membered rings containing a sulfur atom and are important intermediates in various synthetic transformations.